molecular formula C22H19ClN2O3 B243804 2-(2-chlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide

2-(2-chlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide

Cat. No. B243804
M. Wt: 394.8 g/mol
InChI Key: UKRWDACPPLVYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide, also known as CPAA, is a chemical compound that has been synthesized through various methods. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Mechanism of Action

2-(2-chlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide inhibits the activity of COX-2 by binding to the active site of the enzyme, which prevents the conversion of arachidonic acid to prostaglandins. This leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. 2-(2-chlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has also been shown to reduce the production of cytokines, which are involved in inflammation and immune response. In addition, 2-(2-chlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the mechanisms of inflammation and pain. However, one limitation of using 2-(2-chlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-chlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide. One direction is to investigate the potential use of 2-(2-chlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide in the treatment of inflammatory and pain-related diseases in humans. Another direction is to explore the potential use of 2-(2-chlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide as an antioxidant agent in the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-chlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide and its potential side effects.

Synthesis Methods

2-(2-chlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide can be synthesized through various methods, including the reaction of 2-chlorophenol with 4-aminobenzoic acid, followed by acylation with phenylacetyl chloride and subsequent reaction with ethyl chloroacetate. Another method involves the reaction of 2-chlorophenol with 4-aminobenzoyl chloride, followed by acylation with phenylacetic acid and subsequent reaction with ethyl chloroacetate. The final product is obtained through purification by recrystallization.

Scientific Research Applications

2-(2-chlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. 2-(2-chlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of prostaglandins, a group of lipid compounds that are involved in inflammation and pain. 2-(2-chlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has also been shown to have anti-inflammatory and analgesic effects in animal models.

properties

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

N-[4-[[2-(2-chlorophenoxy)acetyl]amino]phenyl]-2-phenylacetamide

InChI

InChI=1S/C22H19ClN2O3/c23-19-8-4-5-9-20(19)28-15-22(27)25-18-12-10-17(11-13-18)24-21(26)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,26)(H,25,27)

InChI Key

UKRWDACPPLVYGD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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